2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid
Description
Properties
IUPAC Name |
2-(1-formylnaphthalen-2-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-7-11-10-4-2-1-3-9(10)5-6-12(11)17-8-13(15)16/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXVRLWYIOYSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid typically involves the reaction of 2-naphthol with chloroacetic acid in the presence of a base, followed by formylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: 2-[(1-Carboxynaphthalen-2-yl)oxy]acetic acid.
Reduction: 2-[(1-Hydroxymethylnaphthalen-2-yl)oxy]acetic acid.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The naphthalene ring can interact with hydrophobic pockets in proteins, affecting their activity and stability.
Comparison with Similar Compounds
Structural Variations and Functional Group Influence
The table below highlights key structural differences and similarities between 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid and analogs from the evidence:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The formyl group in the target compound is electron-withdrawing, increasing the acidity of the acetic acid group compared to hydroxyl or chloro substituents. For example, (2-Hydroxy-1-naphthyl)acetic acid (pKa ~3-4) is less acidic than the target compound due to the hydroxyl group’s electron-donating nature .
- Substituent Position : The 1-formyl and 2-oxy configuration in the target compound may sterically hinder interactions compared to 6-hydroxy-substituted analogs .
- Aromatic System : Compounds with fused rings (e.g., naphthofuran in ) exhibit altered conjugation and stability compared to simple naphthalene derivatives.
Physicochemical Properties
- Solubility : Hydroxyl-containing analogs (e.g., 2-((6-Hydroxynaphthalen-2-yl)oxy)acetic acid) are more water-soluble than chloro- or formyl-substituted derivatives due to hydrogen bonding . The target compound’s formyl group reduces polarity, likely lowering aqueous solubility.
- Stability : Esters (e.g., methyl 2-(naphthalen-1-yl)-2-oxoacetate ) are prone to hydrolysis, whereas the carboxylic acid group in the target compound enhances stability under basic conditions.
Biological Activity
2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a naphthalene moiety linked to an acetic acid group via an ether bond. Its chemical formula is .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies suggest that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating that the compound effectively triggers programmed cell death in cancerous cells.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Cell Membrane Disruption : The lipophilic nature of the naphthalene moiety allows the compound to integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : The carboxylic acid group may interact with key enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Apoptosis Induction : Activation of caspase cascades has been observed, promoting apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| Naphthalene acetic acid | Low | Moderate |
| Phenylacetic acid | Moderate | Low |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid?
- Methodology :
- Formylation : Introduce the formyl group to naphthalen-2-ol via formylation reagents (e.g., DMF/POCl₃).
- Coupling : React 1-formylnaphthalen-2-ol with chloroacetic acid under basic conditions (e.g., NaOH/K₂CO₃) to form the acetic acid derivative.
- Purification : Use solvent extraction (ethyl acetate/water) and recrystallization (ethanol/water) to isolate the product .
Q. How is purity assessed for this compound in synthetic workflows?
- Methodology :
- Chromatography : HPLC or TLC with a mobile phase (e.g., hexane:ethyl acetate, 7:3) to monitor reaction progress.
- Spectroscopy : Confirm purity via NMR (¹H/¹³C) to verify absence of unreacted intermediates or byproducts.
- Melting Point Analysis : Compare observed melting point with literature values .
Q. What safety precautions are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- First Aid : In case of skin contact, rinse with water for 15 minutes and consult medical guidance per SDS protocols .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELXL?
- Methodology :
- Data Input : Load .hkl intensity files into SHELXL and define initial structural parameters (space group, unit cell).
- Refinement Cycles : Use least-squares refinement with constraints for bond lengths/angles. Adjust displacement parameters (ADPs) for non-H atoms.
- Validation : Check R-factors (R1/wR2) and analyze residual electron density maps to resolve disorder .
Q. What strategies resolve contradictions in reported bioactivity data for naphthalene acetic acid derivatives?
- Methodology :
- Reproducibility Tests : Replicate assays under standardized conditions (e.g., MIC assays for antimicrobial activity).
- Meta-Analysis : Compare solvent systems, concentration ranges, and cell lines across studies.
- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomerism or impurities .
Q. How does the formyl group influence the regioselectivity of reactions involving this compound?
- Methodology :
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electron density and predict reactive sites.
- Experimental Tuning : Test nucleophilic/electrophilic agents (e.g., Grignard reagents) to probe substituent effects.
- Kinetic Studies : Monitor reaction intermediates via time-resolved IR or MS to identify rate-determining steps .
Q. What advanced spectroscopic techniques characterize the tautomeric behavior of this compound?
- Methodology :
- Dynamic NMR : Analyze temperature-dependent ¹H NMR shifts to detect keto-enol tautomerism.
- IR Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretching frequencies in different solvents.
- X-ray Photoelectron Spectroscopy (XPS) : Resolve electronic environments of oxygen atoms in the crystal lattice .
Key Takeaways
- Synthesis : Prioritize regioselective formylation and coupling steps for scalable production .
- Characterization : Combine crystallographic (SHELXL) and spectroscopic (NMR/IR) methods for structural validation .
- Bioactivity : Address data variability through rigorous assay standardization and computational modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
